molecular formula C24H16N6O B5105237 N,N'-di-1-naphthyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

N,N'-di-1-naphthyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No. B5105237
M. Wt: 404.4 g/mol
InChI Key: AUIXOWVPFTVBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-di-1-naphthyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, commonly known as ODQ, is an organic compound that has gained significant attention in the field of scientific research due to its unique properties. ODQ is a potent inhibitor of soluble guanylyl cyclase (sGC), which is an enzyme that plays a crucial role in the regulation of the cardiovascular system, immune system, and nervous system.

Mechanism of Action

ODQ exerts its inhibitory effect on N,N'-di-1-naphthyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine by binding to the heme group of the enzyme, which is essential for its activity. The binding of ODQ to the heme group prevents the binding of nitric oxide (NO), which is a key regulator of N,N'-di-1-naphthyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine activity. The inhibition of N,N'-di-1-naphthyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine by ODQ results in the reduction of cyclic guanosine monophosphate (cGMP) levels, which is a secondary messenger that plays a crucial role in the regulation of various physiological processes.
Biochemical and Physiological Effects
ODQ has been shown to have significant biochemical and physiological effects in various experimental models. The inhibition of N,N'-di-1-naphthyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine by ODQ has been shown to reduce blood pressure, platelet aggregation, and inflammation. ODQ has also been shown to have neuroprotective effects in experimental models of stroke and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

ODQ has several advantages for lab experiments, including its high potency and selectivity for N,N'-di-1-naphthyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine inhibition. However, ODQ has some limitations, including its instability in aqueous solutions and its potential for non-specific binding to other proteins.

Future Directions

The future directions for ODQ research include the development of more stable and selective N,N'-di-1-naphthyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine inhibitors, the identification of new targets for ODQ, and the exploration of its potential therapeutic applications in various diseases. The use of ODQ in combination with other drugs and therapies is also an area of interest for future research. Additionally, the development of new methods for the delivery of ODQ to specific tissues and organs is an area of active research.

Synthesis Methods

ODQ can be synthesized through a multi-step process that involves the condensation of 2-nitronaphthalene with hydrazine hydrate to form 1,2,5-oxadiazole. The resulting compound is then reacted with 2-nitrobenzaldehyde to form ODQ. The synthesis method has been optimized to produce high yields of ODQ with high purity.

Scientific Research Applications

ODQ has been extensively studied in various fields of scientific research due to its ability to selectively inhibit N,N'-di-1-naphthyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine. The inhibition of N,N'-di-1-naphthyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine by ODQ has been shown to have significant implications in the regulation of blood pressure, platelet aggregation, and inflammation. ODQ has also been used as a tool to study the role of N,N'-di-1-naphthyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine in various physiological and pathological conditions.

properties

IUPAC Name

5-N,6-N-dinaphthalen-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N6O/c1-3-11-17-15(7-1)9-5-13-19(17)25-21-22(28-24-23(27-21)29-31-30-24)26-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H,(H,25,27,29)(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIXOWVPFTVBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC4=NON=C4N=C3NC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.